ethyl 6-(4-butoxy-3-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
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Overview
Description
Ethyl 6-(4-butoxy-3-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a complex organic compound that belongs to the class of pyrimidothiazine derivatives This compound is characterized by its unique structure, which includes a pyrimidothiazine core, a butoxy-methoxyphenyl group, and an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-(4-butoxy-3-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidothiazine Core: The initial step involves the cyclization of appropriate starting materials to form the pyrimidothiazine core. This can be achieved through the reaction of a thioamide with a β-ketoester under acidic or basic conditions.
Introduction of the Butoxy-Methoxyphenyl Group: The next step involves the introduction of the butoxy-methoxyphenyl group through a nucleophilic substitution reaction. This can be accomplished by reacting the pyrimidothiazine core with a suitable aryl halide in the presence of a base.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-(4-butoxy-3-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the butoxy-methoxyphenyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Aryl halides in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
Ethyl 6-(4-butoxy-3-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its anti-inflammatory and anticancer properties.
Material Science: It is explored for its potential use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Research: The compound is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Industrial Applications: It is investigated for its potential use as a catalyst or intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of ethyl 6-(4-butoxy-3-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Ethyl 6-(4-butoxy-3-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate can be compared with other similar compounds, such as:
Ethyl 6-(4-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate: Lacks the butoxy group, which may affect its solubility and reactivity.
Ethyl 6-(4-butoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate: Lacks the methoxy group, which may influence its electronic properties and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
618410-99-4 |
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Molecular Formula |
C22H28N2O5S |
Molecular Weight |
432.5 g/mol |
IUPAC Name |
ethyl 6-(4-butoxy-3-methoxyphenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate |
InChI |
InChI=1S/C22H28N2O5S/c1-5-7-11-29-16-9-8-15(13-17(16)27-4)20-19(21(26)28-6-2)14(3)23-22-24(20)18(25)10-12-30-22/h8-9,13,20H,5-7,10-12H2,1-4H3 |
InChI Key |
WBDPLQHBFVILOO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)C2C(=C(N=C3N2C(=O)CCS3)C)C(=O)OCC)OC |
Origin of Product |
United States |
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